(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O and a molecular weight of 230.69 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride typically involves several steps. One common method includes the reaction of 2-chloropyrimidine with morpholine to form 2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with formaldehyde and ammonium chloride to yield this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites .
The pathways involved in its mechanism of action depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may interfere with the enzyme’s catalytic activity, thereby affecting the metabolic pathways regulated by that enzyme .
Comparison with Similar Compounds
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride can be compared with other similar compounds, such as:
2-(Morpholin-4-yl)pyrimidine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
4-(Pyrimidin-2-yl)morpholine: Another related compound with a similar morpholine and pyrimidine structure.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a fused pyrimidine ring system and exhibits different biological activities compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of biological targets and exhibit unique chemical reactivity .
Properties
CAS No. |
1196155-79-9 |
---|---|
Molecular Formula |
C9H15ClN4O |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
(5-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c10-5-9-11-6-8(7-12-9)13-1-3-14-4-2-13;/h6-7H,1-5,10H2;1H |
InChI Key |
KUFOETUCYGIFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(N=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.